Chlorantene A
Description
For instance, compounds like cryptophane-A (a cage-like molecule) and chlorinated dibenzodioxins share features that may parallel Chlorantene A’s behavior, such as halogen-mediated binding or aromatic stability . This compound is postulated to exhibit a unique combination of chlorine substituents and π-conjugated systems, enabling selective interactions with transition metals or small molecules. Its synthesis likely involves halogenation protocols similar to those used for cryptophane derivatives or chlorinated aromatics .
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
246.3 g/mol |
IUPAC Name |
(5aR,8aS)-3,5a,8a-trimethyl-5,6,7,8-tetrahydroazuleno[5,6-b]furan-4,9-dione |
InChI |
InChI=1S/C15H18O3/c1-9-8-18-12-11(9)10(16)7-14(2)5-4-6-15(14,3)13(12)17/h8H,4-7H2,1-3H3/t14-,15-/m1/s1 |
InChI Key |
QZPPZFXZTZJUHE-HUUCEWRRSA-N |
Isomeric SMILES |
CC1=COC2=C1C(=O)C[C@]3(CCC[C@@]3(C2=O)C)C |
Canonical SMILES |
CC1=COC2=C1C(=O)CC3(CCCC3(C2=O)C)C |
Synonyms |
chlorantene A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key properties of Chlorantene A (hypothetical) and its closest analogs based on evidence-derived
Mechanistic and Experimental Insights
- Host-Guest Interactions : Cryptophane-A binds chloromethane via van der Waals forces and halogen-π interactions, a mechanism this compound might emulate for smaller guests like Cl⁻ or CH₂Cl₂ . In contrast, this compound’s aromatic system could enable stronger π-π stacking, akin to chlorinated dioxins’ persistence in environmental matrices .
- Synthetic Challenges : Unlike cryptophane-A (synthesized via template-driven cyclization ), this compound’s chlorination may require controlled electrophilic substitution to avoid polychlorinated byproducts, a common issue in dioxin synthesis .
- Spectroscopic Characterization: NMR studies of cryptophane-A (e.g., ¹³C and ¹H shifts) provide a framework for analyzing this compound’s electronic environment. For example, deshielding effects from chlorine substituents would likely shift aromatic proton signals upfield compared to non-chlorinated analogs.
Toxicity and Environmental Impact
Dioxins bind the aryl hydrocarbon receptor (AhR) with picomolar affinity, triggering carcinogenic pathways . This compound’s smaller size and reduced lipophilicity may mitigate such effects, but rigorous in vitro assays are needed.
Q & A
Q. How should researchers design reproducible synthesis protocols for Chlorantene A?
- Methodological Answer: Reproducible synthesis requires explicit documentation of reagent sources, reaction conditions (temperature, solvent, catalysts), and purification steps. Include failure cases (e.g., impure yields due to incomplete washing) and validate purity via techniques like HPLC or NMR . For novel methods, provide step-by-step protocols in the main manuscript; for established methods, cite primary literature and specify modifications .
Q. What analytical techniques are essential for characterizing this compound’s structural and chemical properties?
- Methodological Answer: Combine spectroscopic methods (e.g., FTIR for functional groups, NMR for stereochemistry) with chromatographic analysis (HPLC for purity). For thermal stability, use TGA-DSC. Cross-validate results with X-ray crystallography if single crystals are obtainable. Document instrument calibration and baseline corrections to ensure data reliability .
Q. How can researchers identify and address contamination in this compound samples?
- Methodological Answer: Implement blank controls during synthesis and analysis. Use mass spectrometry to detect trace impurities. If contamination persists, revise purification protocols (e.g., gradient elution in column chromatography) and validate via comparative assays with reference standards .
Q. What criteria define a statistically robust sample size for this compound bioactivity studies?
Q. How to structure a literature review focused on this compound’s known applications?
- Methodological Answer: Systematically search databases (PubMed, SciFinder) using keywords like “this compound AND pharmacokinetics.” Prioritize peer-reviewed articles from the last decade. Use tools like PRISMA flow diagrams to document inclusion/exclusion criteria and highlight knowledge gaps (e.g., limited in vivo toxicity data) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in this compound’s reported binding affinities?
Q. What strategies validate mechanistic hypotheses for this compound’s observed cytotoxicity?
- Methodological Answer: Combine knockdown/knockout models (e.g., CRISPR for target genes) with metabolomic profiling. Use dose-response assays to correlate cellular viability with mechanistic markers (e.g., caspase-3 activation). Replicate findings across independent cell lines to rule out cell-specific artifacts .
Q. How to optimize experimental workflows for high-throughput screening of this compound derivatives?
Q. What methods reconcile contradictory data on this compound’s environmental persistence?
Q. How to design a multidisciplinary study exploring this compound’s role in metabolic pathways?
- Methodological Answer:
Integrate isotopic labeling (e.g., 13C-glucose tracing) with transcriptomic profiling. Partner with bioinformaticians to map pathway interactions via KEGG/GO enrichment. Pre-register hypotheses to minimize bias and allocate tasks (e.g., chemists handle synthesis, biologists manage assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
